What is Carboxy Gliclazide-d4 and its chemical structure
What is Carboxy Gliclazide-d4 and its chemical structure
An In-depth Technical Guide to Carboxy Gliclazide-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Carboxy Gliclazide-d4, a key molecule in the study of the antidiabetic drug Gliclazide (B1671584). It covers its chemical identity, its role as a metabolite, and its application in analytical and research settings.
Introduction to Carboxy Gliclazide-d4
Carboxy Gliclazide-d4 is the deuterium-labeled form of Carboxy Gliclazide.[1][2] Carboxy Gliclazide is a major, inactive human metabolite of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[3][4] Gliclazide works by stimulating insulin (B600854) secretion from pancreatic β-cells.[5] The parent drug undergoes extensive metabolism in the liver, primarily through oxidation, to form several metabolites, including Carboxy Gliclazide and Methylhydroxygliclazide.[3][6]
The incorporation of four deuterium (B1214612) (d4) atoms into the Carboxy Gliclazide structure makes it an ideal internal standard for use in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Its chemical and physical properties are nearly identical to the endogenous metabolite, but its increased mass allows it to be distinguished by a mass spectrometer. This is crucial for accurate pharmacokinetic and metabolic studies of Gliclazide.[1]
Chemical Structure and Properties
Carboxy Gliclazide is structurally a derivative of Gliclazide where the methyl group on the tolyl ring has been oxidized to a carboxylic acid group.[4] The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium isotopes.
Chemical Structure
The diagram below illustrates the two-dimensional chemical structure of Carboxy Gliclazide-d4.
Caption: Chemical structure of Carboxy Gliclazide-d4.
Physicochemical Properties
The key quantitative properties of Carboxy Gliclazide-d4 and its non-labeled counterparts are summarized below for comparison.
| Property | Carboxy Gliclazide-d4 | Carboxy Gliclazide | Gliclazide |
| Molecular Formula | C₁₅H₁₅D₄N₃O₅S[2] | C₁₅H₁₉N₃O₅S[7] | C₁₅H₂₁N₃O₃S[8] |
| Molecular Weight | 357.42 g/mol [9] | 353.4 g/mol [7] | 323.41 g/mol |
| CAS Number | 1346602-90-1[9] | 38173-52-3[7] | 21187-98-4 |
| Appearance | Solid (Typical) | Solid (Typical) | White Crystalline Powder |
| IUPAC Name | 4-({[3-(azabicyclo[3.3.0]octan-3-yl-d4)carbamoyl]amino}sulfonyl)benzoic acid | 4-({[3-(azabicyclo[3.3.0]octan-3-yl)carbamoyl]amino}sulfonyl)benzoic acid[7] | 1-(3-Azabicyclo[3.3.0]oct-3-yl)-3-(p-tolylsulfonyl)urea |
Gliclazide Metabolism and Signaling Pathways
Gliclazide is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine.[6] The biotransformation is primarily carried out by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.[3] The metabolic process involves the oxidation of the tolyl methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid, forming Carboxy Gliclazide.[4] Other hydroxylation reactions also occur on the azabicyclo-octyl ring.[4] All major metabolites of Gliclazide, including Carboxy Gliclazide, are pharmacologically inactive.[3]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic conversion of Gliclazide.
Caption: Metabolic pathway of Gliclazide to its primary metabolites.
Experimental Protocols and Applications
The primary application of Carboxy Gliclazide-d4 is as an internal standard for the quantification of Carboxy Gliclazide in biological matrices.[1] This is essential for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Gliclazide.
General Bioanalytical Protocol (LC-MS/MS)
Below is a typical methodology for the determination of Gliclazide and its metabolite Carboxy Gliclazide in human plasma or serum.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma/serum into a microcentrifuge tube.
-
Add a small volume of the internal standard working solution (containing Carboxy Gliclazide-d4 and Gliclazide-d4) to the plasma sample.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the tube.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
2. Chromatographic Conditions (HPLC):
-
Analytical Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical. The exact ratio can be optimized, for instance, Acetonitrile:Phosphate Buffer (90:10 v/v) with pH adjusted to 3.[10]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is often employed.[10]
-
Injection Volume: Typically 10-20 µL.[10]
-
Column Temperature: Maintained at a constant temperature, such as 25°C.[10]
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Carboxy Gliclazide due to the acidic proton.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte (Carboxy Gliclazide) and the internal standard (Carboxy Gliclazide-d4).
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.
Experimental Workflow Diagram
The logical flow of a typical quantitative bioanalytical experiment is depicted below.
Caption: Workflow for quantification of Carboxy Gliclazide using a d4-labeled standard.
Conclusion
Carboxy Gliclazide-d4 is an indispensable tool for researchers in pharmacology and drug development. As the stable isotope-labeled form of a major Gliclazide metabolite, it provides the necessary accuracy and precision for quantitative bioanalytical methods. Understanding its properties, the metabolic pathway of its parent drug, and the experimental protocols for its use allows for robust and reliable characterization of Gliclazide's pharmacokinetics, contributing to the safe and effective use of this important antidiabetic medication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gliclazide - Wikipedia [en.wikipedia.org]
- 4. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. japsonline.com [japsonline.com]
- 7. Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gliclazide-d4 | C15H21N3O3S | CID 46780434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchtrend.net [researchtrend.net]
